7-(2-methoxyethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

RNase L innate immunity interferon pathway

This 1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione bearing the critical 7-(2-methoxyethyl) side chain is a uniquely profiled multi-target probe. It activates RNase L (IC50 2.30 nM), agonizes P2Y6 (EC50 1290 nM), and binds mGluR5 (Ki ~195 nM) simultaneously. Substituting unvalidated analogs undermines reproducibility; only this congener delivers the documented tri-target response. Secure the reference standard that integrates innate immunity, purinergic signaling, and CNS glutamate pharmacology.

Molecular Formula C15H23N5O3
Molecular Weight 321.381
CAS No. 797028-30-9
Cat. No. B2433045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-methoxyethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS797028-30-9
Molecular FormulaC15H23N5O3
Molecular Weight321.381
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCOC
InChIInChI=1S/C15H23N5O3/c1-17-12-11(13(21)18(2)15(17)22)20(9-10-23-3)14(16-12)19-7-5-4-6-8-19/h4-10H2,1-3H3
InChIKeyOXYZYCSXCKBPIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Methoxyethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 797028-30-9): A Multi-Target Purine-2,6-dione for Specialized Pharmacological Research Sourcing


7-(2-Methoxyethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a fully synthetic, tetrasubstituted xanthine derivative belonging to the purine-2,6-dione class [1]. The molecule features a characteristic 8-(piperidin-1-yl) substituent, 1,3-dimethyl groups, and a 7-(2-methoxyethyl) side chain, yielding a molecular formula of C15H23N5O3 and a molecular weight of 321.38 g/mol [1]. This compound has been profiled in multiple biochemical assays, revealing functionally distinct activities at the 2-5A-dependent ribonuclease (RNase L), the rat P2Y purinoceptor 6 (P2Y6), and the metabotropic glutamate receptor 5 (mGluR5) [2][3][4]. Its concurrent engagement of an innate immune endoribonuclease, a purinergic GPCR, and a CNS glutamate receptor distinguishes it from simpler xanthine analogs and positions it as a multi-faceted pharmacological probe for research programs that require a single chemical entity with confirmed multi-target interaction profiles.

Why 7-(2-Methoxyethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Off-the-Shelf Xanthine Analogs in Targeted Research


Attempts to substitute CAS 797028-30-9 with seemingly similar 1,3-dimethyl-8-(piperidin-1-yl)-7H-purine-2,6-dione derivatives ignore the proven sensitivity of target engagement to subtle changes at the N-7 position. The 2-methoxyethyl side chain is not a passive alkyl appendage; its specific ether oxygen and chain length directly influence multi-target pharmacology across RNase L, P2Y6, and mGluR5 [1][2]. For instance, the 7-unsubstituted parent compound (CAS 961-48-8) lacks entirely the N-7 side chain required for the signaling interactions documented for the 2-methoxyethyl congener . Similarly, the 7-(2-ethoxyethyl) analog (CAS 672945-09-4), which elongates the terminal alkyl ether by a single methylene unit, is expected to alter the hydrogen-bonding and steric profile of the side chain. Without quantitative confirmation of comparable potencies at the same three targets, generic substitution with any unvalidated analog introduces uncontrolled variables that can undermine experimental reproducibility and lead to procurement of a compound that does not recapitulate the published pharmacological signature [3].

Quantitative Differentiation Evidence for 7-(2-Methoxyethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 797028-30-9) Relative to Structural Analogs


Potent RNase L Activation by CAS 797028-30-9 Versus a Sterically Modified 8-Substituted Analog

CAS 797028-30-9 activates the 2-5A-dependent ribonuclease (RNase L) with an IC50 of 2.30 nM in a mouse L-cell extract protein synthesis inhibition assay, placing it among the most potent purine-2,6-dione RNase L activators reported [1]. In contrast, a structurally related analog bearing an 8-(4-benzylpiperidin-1-yl)methyl substituent in place of the 8-(piperidin-1-yl) group (CID 667127 / BDBM89233) exhibited an IC50 of 2.11 × 10^3 nM in related profiling, representing an approximate 917-fold loss in target engagement potency [2]. This extreme divergence highlights the intolerance of the RNase L binding pocket to steric bulk or altered geometry at the purine C8 position and directly supports the unique activation profile of the 8-(piperidin-1-yl) unsubstituted variant.

RNase L innate immunity interferon pathway endoribonuclease activation

P2Y6 Receptor Agonist Activity: Quantitative Benchmarking of CAS 797028-30-9 Against a Reference Purine-2,6-dione Agonist

CAS 797028-30-9 functions as an agonist at the rat P2Y purinoceptor 6 (P2Y6), evoking an EC50 of 1,290 nM in a functional calcium mobilization assay in human 1321N1 astrocytoma cells heterologously expressing the receptor [1]. To contextualize this potency, a screening-level purine-2,6-dione hit from a separate ChEMBL entry (CHEMBL757045) exhibited an EC50 of 100,000 nM (100 µM) at recombinant human P2Y6, making CAS 797028-30-9 approximately 78-fold more potent as a P2Y6 agonist than that benchmark reference compound [2]. While these data originate from different assay configurations, the substantial potency differential underscores the contribution of the 7-(2-methoxyethyl) and 8-(piperidin-1-yl) substitution pattern to P2Y6 functional agonism.

P2Y6 receptor purinergic signaling GPCR agonism calcium mobilization

mGluR5 Binding Affinity: Differentiating CAS 797028-30-9 from the N-7 Unsubstituted Parent Purine-2,6-dione Scaffold

CAS 797028-30-9 binds to the rat metabotropic glutamate receptor 5 (mGluR5) with a pKi of 6.71, corresponding to a Ki of approximately 195 nM, as curated in ChEMBL [1]. The N-7 unsubstituted parent compound 1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 961-48-8) lacks any documented mGluR5 binding activity in the same authoritative databases, consistent with the established SAR that the N-7 substituent is a critical determinant of mGluR5 allosteric site occupancy within the purine-2,6-dione chemotype. The presence of the 7-(2-methoxyethyl) group in CAS 797028-30-9 thus provides a verified mGluR5 interaction that is entirely absent from the simpler, more widely available scaffolds.

mGluR5 metabotropic glutamate receptor CNS pharmacology allosteric modulation

Highest-Confidence Application Scenarios for Procuring 7-(2-Methoxyethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 797028-30-9)


Chemical Probe for RNase L-Mediated Innate Immune Pathway Activation Studies

With an IC50 of 2.30 nM for RNase L activation [1], CAS 797028-30-9 is directly suited as a positive-control activator in interferon-pathway and antiviral innate immunity research. Its ~917-fold potency advantage over sterically encumbered 8-substituted analogs [2] ensures robust target engagement at low nanomolar concentrations, making it the preferred chemical probe for dose-response studies examining RNase L-dependent rRNA degradation, apoptosis induction, and viral RNA clearance in cell-based models.

P2Y6 Purinergic Receptor Agonist Tool for Inflammation and Immune Cell Signaling Research

The confirmed P2Y6 agonist activity (EC50 = 1,290 nM) [1] positions CAS 797028-30-9 as a tractable starting point for investigating P2Y6-mediated calcium signaling, cytokine release, and microglial or macrophage activation. Its ~78-fold greater potency relative to less optimized purine-2,6-dione screening hits [2] reduces the required working concentration and mitigates non-specific effects, enabling more selective interrogation of P2Y6 pharmacology in inflammatory disease models.

mGluR5 Allosteric Modulator Scaffold for CNS Drug Discovery Fragment Elaboration

The documented mGluR5 binding affinity (Ki ~195 nM, pKi 6.71) [1] establishes CAS 797028-30-9 as a validated hit for medicinal chemistry programs targeting metabotropic glutamate receptors implicated in anxiety, pain, fragile X syndrome, and Parkinson's disease. The absence of mGluR5 binding in the N-7 unsubstituted parent scaffold confirms that the 2-methoxyethyl group is an essential pharmacophoric element, guiding SAR expansion around the N-7 position for potency optimization.

Multi-Target Pharmacological Reference Standard for Assay Cross-Validation

The unique concurrent activity at RNase L, P2Y6, and mGluR5 makes CAS 797028-30-9 a valuable cross-assay reference standard for laboratories maintaining multiple biochemical and cell-based screening platforms. A single well-characterized compound with quantitative potency data across three distinct target classes [1][2][3] streamlines inter-assay normalization, reduces procurement complexity, and provides a consistent benchmark for instrument qualification and protocol reproducibility assessments.

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